Methyl 2-formylnicotinate
Description
Überblick über Pyridin-basierte Verbindungen in der organischen und medizinischen Chemie
Pyridin, eine heterocyclische organische Verbindung, und seine Derivate sind in der organischen und medizinischen Chemie von grundlegender Bedeutung. researchgate.netnih.govsciencepublishinggroup.com Der Pyridinring ist ein wichtiger Bestandteil vieler Naturstoffe und pharmazeutischer Wirkstoffe. nih.gov Diese Verbindungen weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antimykotische, antibakterielle, krebsbekämpfende, entzündungshemmende und antivirale Eigenschaften. researchgate.netnih.gov Die strukturelle Vielfalt und die chemische Reaktivität von Pyridinderivaten machen sie zu einem wertvollen Gerüst für die Entwicklung neuartiger therapeutischer Wirkstoffe. nih.govopenaccessjournals.com Eine Analyse der von der US-amerikanischen FDA zugelassenen Medikamente zwischen 2014 und 2023 ergab, dass 54 Medikamente einen Pyridinring enthielten, wobei ein erheblicher Teil auf Krebsmedikamente und Medikamente für das Zentralnervensystem entfiel. rsc.org
Die Nicotinat-Struktur: Bedeutung und Derivatisierung
Das Nicotinat- oder Pyridin-3-carboxylat-Gerüst ist eine Schlüsselstruktur, die von der Nicotinsäure (Vitamin B3) abgeleitet ist. Nicotinate (B505614) und ihre Derivate sind für ihre biologische Relevanz bekannt und werden als Nahrungsergänzungsmittel und in Kosmetika verwendet. nih.gov Die Derivatisierung des Nicotinat-Gerüsts ist eine gängige Strategie in der medizinischen Chemie, um neue Verbindungen mit potenziellen therapeutischen Anwendungen zu entwickeln. nih.gov Diese Derivate werden auf ihre entzündungshemmenden, antioxidativen und antimikrobiellen Wirkungen untersucht. nih.govontosight.airesearchgate.net Die Funktionalisierung an verschiedenen Positionen des Pyridinrings ermöglicht die Feinabstimmung der pharmakologischen Eigenschaften der Moleküle. nih.gov
Rolle von Formylgruppen bei synthetischen Umwandlungen und biologischer Aktivität
Die Formylgruppe (-CHO) ist eine hochreaktive funktionelle Gruppe, die in der organischen Synthese eine entscheidende Rolle spielt. wikipedia.org Sie dient als vielseitiger Baustein für die Synthese komplexer heterocyclischer Systeme. eurjchem.comclockss.org Die Formylgruppe kann an einer Vielzahl von Reaktionen teilnehmen, darunter Oxidation zu einer Carbonsäure, Reduktion zu einem Alkohol und Kondensationsreaktionen zur Bildung von Schiff-Basen. In der medizinischen Chemie kann die Einführung einer Formylgruppe die biologische Aktivität eines Moleküls erheblich beeinflussen. Die elektrophile Natur des Formylkohlenstoffs ermöglicht die kovalente Bindung an nukleophile Stellen in biologischen Makromolekülen wie Proteinen und Enzymen, was zu einer Modulation ihrer Funktion führen kann.
Kontextualisierung von Methyl-2-formylnicotinat im breiteren Feld der Nicotinsäurederivate
Methyl-2-formylnicotinat ist ein Nicotinsäurederivat, das sowohl eine Methylester- als auch eine Formylgruppe am Pyridinring trägt. Diese Kombination funktioneller Gruppen macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese. researchgate.net Die Formylgruppe an Position 2 und die Methoxycarbonylgruppe an Position 3 schaffen ein einzigartiges Reaktionsprofil. Die Verbindung kann als Vorläufer für die Synthese komplexerer Moleküle mit potenzieller biologischer Aktivität dienen, insbesondere im Bereich der medizinischen Chemie, wo Nicotinat-Gerüste auf ihre pharmakologischen Eigenschaften untersucht werden. nih.gov Seine Struktur ermöglicht verschiedene chemische Modifikationen, was es zu einem nützlichen Baustein für die Entwicklung neuer heterocyclischer Verbindungen macht. researchgate.netthieme-connect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-formylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)6-3-2-4-9-7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCNFHHJOBSFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554728 | |
| Record name | Methyl 2-formylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25230-59-5 | |
| Record name | Methyl 2-formylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-formylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization of Methyl 2 Formylnicotinate
Reactivity of the Formyl Group
The aldehyde functionality is characterized by an electrophilic carbonyl carbon, which is susceptible to nucleophilic attack, and the adjacent hydrogen atom, which can be removed during oxidation. smolecule.comyoutube.com This dual reactivity makes the formyl group a versatile handle for molecular modification. vulcanchem.com
The formyl group of methyl 2-formylnicotinate can be readily oxidized to a carboxylic acid, a common transformation for aldehydes. tcichemicals.com This reaction converts the aldehyde into a carboxyl group, yielding a pyridine-2,3-dicarboxylic acid monomethyl ester. Various oxidizing agents can be employed for this purpose. For instance, in a related compound, methyl 6-formylnicotinate was oxidized using manganese dioxide in a water-dioxane solvent system. researchgate.net
Table 1: Example of Oxidation Reaction
| Reactant | Reagent/Conditions | Product |
|---|
This table illustrates a representative oxidation reaction on a similar substrate.
The formyl group readily undergoes condensation reactions with primary amines to form imines, a class of compounds also known as Schiff bases. vulcanchem.comsmolecule.comvulcanchem.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. wikipedia.orgresearchgate.net The formation of Schiff bases is a versatile method for introducing new substituents and is significant in the synthesis of ligands for coordination chemistry. vulcanchem.comwikipedia.org
The general reaction is as follows: this compound + R-NH₂ → Methyl 2-(R-iminomethyl)nicotinate + H₂O
Table 2: Schiff Base Formation Reactants
| Carbonyl Compound | Amine Reactant | Product Class |
|---|---|---|
| This compound | Primary Aliphatic Amine | N-alkyl imine derivative |
The electrophilic carbon of the formyl group is a prime target for a variety of nucleophiles. vulcanchem.comsmolecule.com These reactions typically proceed via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com Subsequent protonation yields an alcohol. youtube.com
A prominent example is the reaction with Grignard reagents (R-MgX), which results in the formation of secondary alcohols. vulcanchem.com Other carbon nucleophiles, as well as heteroatom nucleophiles, can add to the aldehyde functionality, leading to a wide range of derivatives. smolecule.comthieme-connect.com
Table 3: Examples of Nucleophilic Addition Reactions
| Reactant | Nucleophile | Intermediate Product | Final Product (after workup) |
|---|---|---|---|
| This compound | Grignard Reagent (e.g., CH₃MgBr) | Alkoxide | Methyl 2-(1-hydroxyethyl)nicotinate |
Reactivity of the Ester Group
The methyl ester group at the 3-position also offers opportunities for chemical modification, primarily through reactions involving nucleophilic acyl substitution. libretexts.org
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com For this compound, this reaction can be used to convert the methyl ester into other esters (e.g., ethyl, propyl). The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In an acidic medium, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by another alcohol. masterorganicchemistry.com Under basic conditions, an alkoxide acts as the nucleophile. masterorganicchemistry.com This reaction has been noted for this compound. thieme-connect.com Using a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com
Table 4: General Transesterification Reaction
| Starting Ester | Reagent Alcohol | Catalyst | Product Ester |
|---|
The ester group can be cleaved through hydrolysis to yield the corresponding carboxylic acid, in this case, 2-formylnicotinic acid. libretexts.orgwikipedia.org This reaction is typically carried out under acidic or basic conditions. libretexts.org Base-catalyzed hydrolysis, or saponification, is often preferred as it is an irreversible process that goes to completion. Acid-catalyzed hydrolysis is an equilibrium process that requires a large excess of water to favor the products. libretexts.org The hydrolysis of the closely related methyl nicotinate (B505614) to nicotinic acid is a well-documented reaction. drugbank.comamazonaws.com This transformation is fundamental in the synthesis of various nicotinic acid derivatives. wikipedia.orggoogle.com
Table 5: Hydrolysis of this compound
| Reaction | Conditions | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-Formylnicotinic acid |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring
The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions. The presence of the electron-withdrawing formyl and methoxycarbonyl groups further deactivates the ring towards electrophilic attack, making such reactions challenging. hu.edu.jomasterorganicchemistry.com Conversely, these same groups activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups. wikipedia.orgmasterorganicchemistry.com
Directed functionalization strategies are often employed to overcome the inherent reactivity patterns of the pyridine ring in this compound. These strategies involve the use of directing groups or specific reaction conditions to achieve substitution at desired positions. For instance, ortho-lithiation can be used to introduce substituents at the C4 and C6 positions of the pyridine ring. This method involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the ring at a position adjacent to the directing group, followed by quenching with an electrophile.
Another strategy involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring, providing a powerful tool for the synthesis of complex derivatives.
Halogenated derivatives of this compound are important intermediates in the synthesis of various pharmaceutical and agrochemical compounds. Several methods have been developed for the synthesis of these compounds, including electrophilic halogenation and Sandmeyer-type reactions.
Methyl 5-bromo-6-ethoxy-2-formylnicotinate: This compound can be synthesized from the corresponding 6-ethoxynicotinate derivative through a bromination reaction. nih.govbldpharm.com001chemical.com
Methyl 5-bromo-6-chloro-2-formylnicotinate: The synthesis of this derivative can be achieved through a multi-step process starting from 6-chloronicotinic acid. bldpharm.com
Methyl 5,6-dichloro-2-formylnicotinate: This compound can be prepared by the chlorination of the corresponding 6-hydroxynicotinate derivative. nih.govchemsrc.com
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| Methyl 5-bromo-6-ethoxy-2-formylnicotinate | 1707391-94-3 | C10H10BrNO4 | 288.09 |
| Methyl 5-bromo-6-chloro-2-formylnicotinate | 1710703-03-9 | C8H5BrClNO3 | 278.49 |
| Methyl 5,6-dichloro-2-formylnicotinate | 1708079-65-5 | C8H5Cl2NO3 | 234.04 |
Cyclization and Annulation Reactions Involving this compound
The aldehyde and ester functionalities of this compound are well-suited for participating in a variety of cyclization and annulation reactions, leading to the formation of diverse heterocyclic ring systems. smolecule.comorganic-chemistry.org
This compound can be used as a precursor for the synthesis of various fused and non-fused heterocyclic compounds. For example, it can undergo condensation reactions with binucleophiles, such as hydrazines, hydroxylamines, and amidines, to form pyridazines, oxazines, and pyrimidines, respectively. Additionally, it can participate in intramolecular cyclization reactions to form bicyclic systems. For instance, reduction of the formyl group to a hydroxyl group, followed by intramolecular cyclization, can lead to the formation of lactones.
This compound can serve as the aldehyde component in Ugi-type multicomponent reactions (MCRs). bldpharm.comorganic-chemistry.org The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, which allows for the rapid and efficient synthesis of α-acylamino carboxamides. organic-chemistry.orgwikipedia.orgnih.gov The use of this compound in Ugi reactions provides access to a wide range of complex molecules with potential applications in drug discovery and materials science. mdpi.comtcichemicals.com
The general mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and the amine, which then reacts with the isocyanide and the carboxylic acid to form the final product. The reaction is typically carried out in a polar solvent, such as methanol (B129727) or dimethylformamide, and is often complete within a few hours at room temperature. wikipedia.org
Stereoselective Transformations
The development of stereoselective transformations involving this compound is an active area of research, as it allows for the synthesis of chiral molecules with specific biological activities. These transformations can be broadly categorized into two main types: diastereoselective and enantioselective reactions.
Diastereoselective reactions involve the preferential formation of one diastereomer over another. This can be achieved by using chiral auxiliaries, which are attached to the substrate and direct the stereochemical outcome of the reaction. For example, the use of a chiral auxiliary on the amine component in an Ugi reaction with this compound can lead to the formation of a single diastereomer of the product.
Enantioselective reactions involve the preferential formation of one enantiomer over another. This can be achieved by using chiral catalysts, such as enzymes or metal complexes with chiral ligands. For example, the asymmetric reduction of the formyl group of this compound using a chiral catalyst can lead to the formation of a single enantiomer of the corresponding alcohol. These stereoselective transformations are crucial for the synthesis of enantiomerically pure compounds for applications in the pharmaceutical and agrochemical industries. rsc.orgnih.govrsc.org
Spectroscopic and Computational Studies of Methyl 2 Formylnicotinate and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For methyl 2-formylnicotinate, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the methyl protons of the ester group.
The aldehyde proton (CHO) is highly deshielded and appears as a singlet in the downfield region of the spectrum. A reported chemical shift for this proton is approximately 10.38 ppm. hmdb.ca This significant downfield shift is characteristic of aldehyde protons, which are influenced by the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.
The protons on the pyridine ring typically appear in the aromatic region, generally between 7.0 and 9.0 ppm. Their exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) depend on their position relative to the nitrogen atom and the two electron-withdrawing substituents (the formyl and methyl ester groups). The nitrogen atom and the substituents create a unique electronic environment for each ring proton, leading to distinct signals.
The methyl protons (-OCH₃) of the ester group are located in the upfield region of the spectrum, typically appearing as a sharp singlet. This signal is expected around 3.5-4.5 ppm, a typical range for methyl esters. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | ~10.38 hmdb.ca | Singlet (s) |
| Pyridine Ring (H-4, H-5, H-6) | ~7.5 - 9.0 | Multiplet (m) |
Note: The table includes a specific reported value and general predicted ranges based on typical functional group shifts.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. docbrown.info
The carbonyl carbons of the aldehyde and ester groups are the most deshielded, appearing furthest downfield. Aldehyde carbonyl carbons typically resonate in the 190-220 ppm range, while ester carbonyl carbons are found between 150-175 ppm. organicchemistrydata.org The carbons of the pyridine ring will appear in the aromatic region, generally from 110-160 ppm. The specific chemical shifts are influenced by the nitrogen atom and the positions of the substituents. libretexts.org The methyl carbon of the ester group is the most shielded carbon and will appear upfield, typically around 50-60 ppm. d-nb.infodocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde Carbonyl (C=O) | ~190-200 |
| Ester Carbonyl (C=O) | ~165-175 |
| Pyridine Ring Carbons | ~120-160 |
Note: This table is based on general, established chemical shift ranges for the respective functional groups. organicchemistrydata.orglibretexts.orgd-nb.infodocbrown.infonih.gov
This compound possesses multiple potential coordination sites (the pyridine nitrogen, the aldehyde oxygen, and the ester carbonyl oxygen), making it an interesting ligand for metal complexation. Saturation Transfer Difference (STD) NMR is a powerful technique used to study the binding of small molecule ligands to large protein receptors. nih.gov This method identifies the specific protons of the ligand that are in close contact with the receptor, known as the binding epitope. d-nb.info
In a hypothetical study involving this compound and a protein, STD NMR could reveal which parts of the molecule are crucial for binding. For instance, if the signals for the pyridine ring protons show a strong STD effect, it would suggest that the aromatic ring is deeply involved in the binding pocket. Conversely, a weaker effect on the methyl group might indicate it is more solvent-exposed. While specific STD NMR studies on this compound are not readily found in the literature, research on analogous pyridine-carbaldehyde derivatives demonstrates the utility of this technique in mapping enzyme-binding potential. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. vscht.cz The IR spectrum of this compound would show characteristic absorption bands for the aldehyde, ester, and aromatic pyridine ring.
The most prominent peaks would be the C=O stretching vibrations. The aldehyde C=O stretch typically appears around 1740-1720 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1750-1735 cm⁻¹. docbrown.info The presence of conjugation with the aromatic ring can shift these peaks to slightly lower wavenumbers. egyankosh.ac.in
Other key absorptions include the C-H stretching of the aldehyde group, which often appears as a pair of weak bands around 2880-2650 cm⁻¹. docbrown.info The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. libretexts.org The C-O stretching of the ester group would also be present, typically as strong bands in the 1300-1000 cm⁻¹ range. docbrown.info
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Aldehyde | C=O Stretch | ~1730 | Strong |
| Aldehyde | C-H Stretch | ~2850 & ~2750 | Medium, often distinct |
| Ester | C=O Stretch | ~1735 | Strong |
| Ester | C-O Stretch | ~1300-1100 | Strong |
| Aromatic Ring | C=C, C=N Stretch | ~1600-1450 | Medium to weak |
Note: The table presents expected absorption ranges based on standard IR correlation tables. docbrown.infovscht.czlibretexts.orgorgchemboulder.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₇NO₃), the molecular weight is approximately 165.15 g/mol . In an MS experiment, a molecular ion peak (M⁺) would be expected at m/z = 165.
The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃), which would result in a fragment ion at m/z = 134 ([M-31]⁺). Another common fragmentation is the loss of the entire ester group as a radical. Fragmentation of the aldehyde could involve the loss of the formyl group (-CHO), leading to a peak at m/z = 136 ([M-29]⁺), or the loss of a hydrogen radical to give a stable acylium ion at m/z = 164 ([M-1]⁺). docbrown.info
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Identity of Fragment |
|---|---|
| 165 | [C₈H₇NO₃]⁺ (Molecular Ion, M⁺) |
| 134 | [M - OCH₃]⁺ |
| 136 | [M - CHO]⁺ |
| 122 | [M - CO₂CH₃]⁺ |
Note: This table outlines plausible fragmentation patterns based on the known behavior of ester and aldehyde functional groups in mass spectrometry. docbrown.infohawaii.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The chromophores in this compound are the pyridine ring and the two carbonyl groups. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. egyankosh.ac.inmsu.edu
The π → π* transitions, which are typically high-intensity absorptions, arise from the conjugated system of the pyridine ring and the carbonyl groups. These are expected to appear in the range of 200-300 nm. The n → π* transitions are associated with the non-bonding electrons on the oxygen atoms of the carbonyl groups and the nitrogen of the pyridine ring. These transitions are lower in energy and intensity and typically occur at longer wavelengths, potentially above 300 nm. researchgate.net The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. uomustansiriyah.edu.iq
Table 5: Expected UV-Vis Absorption for this compound
| Electronic Transition | Expected Wavelength Range (λ_max, nm) |
|---|---|
| π → π* | ~220-280 |
Note: This table is based on the general principles of UV-Vis spectroscopy for aromatic aldehydes and esters. egyankosh.ac.inmsu.eduresearchgate.net
Advanced Spectroscopic Techniques in Chemical Research
While specific experimental data for this compound using the following techniques are not prevalent in the surveyed literature, these methods represent powerful tools for characterizing its molecular behavior and that of related pyridinecarbaldehyde derivatives. clockss.org
Time-Resolved Fluorescence Spectroscopy (TRFS) is a technique used to investigate dynamic processes that occur on timescales comparable to the fluorescence lifetime of a molecule, typically in the nanosecond range. researchgate.net Unlike steady-state fluorescence, which provides an averaged signal, TRFS measures the decay of fluorescence intensity over time following excitation by a short pulse of light. researchgate.net This decay is often exponential and is characterized by the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state.
The fluorescence lifetime is sensitive to a variety of factors, including the local chemical environment, solvent polarity, temperature, and the presence of quenching molecules. researchgate.net Consequently, TRFS can be used to study solvation dynamics, energy transfer, and molecular rotations. researchgate.net The technique often employs methods like Time-Correlated Single Photon Counting (TCSPC), which constructs a histogram of photon arrival times after the excitation pulse. acs.org By analyzing the decay curve, researchers can determine if it fits a single, double, or more complex exponential model, revealing the presence of different fluorescent species or conformations in the sample. researchgate.netacs.org
For a compound like this compound, TRFS could provide insights into the excited-state dynamics and how they are influenced by the electronic nature of the formyl and ester groups.
Illustrative Data Table: TRFS of a Hypothetical Fluorophore
This table illustrates the type of data obtained from a TRFS experiment, showing how the fluorescence lifetime of a probe can change in different solvent environments. This is not experimental data for this compound.
| Solvent | Dielectric Constant | Fluorescence Lifetime (τ) in ns | Chi-squared (χ²) |
| Hexane (B92381) | 1.88 | 1.2 ± 0.05 | 1.15 |
| Dichloromethane (B109758) | 8.93 | 3.5 ± 0.07 | 1.09 |
| Acetonitrile | 37.5 | 5.8 ± 0.06 | 1.12 |
| Water | 80.1 | 8.2 ± 0.09 | 1.21 |
Fluorescence anisotropy measures the extent of polarized emission from a sample that has been excited with polarized light. orcid.org When a population of fluorophores is excited with vertically polarized light, the emitted light will also be polarized if the molecules remain stationary during the fluorescence lifetime. orcid.org However, if the molecules rotate during this time, the polarization of the emitted light will decrease (depolarization). The extent of this depolarization provides information about the rotational mobility of the fluorophore, which is related to its size, shape, and the viscosity of its local environment. nih.gov
The anisotropy () is calculated from the intensities of the vertically and horizontally polarized emission components. orcid.org Time-resolved anisotropy measurements can track the decay of anisotropy over time, providing detailed information on rotational correlation times, which correspond to the timescale of molecular tumbling. researchgate.net This technique is particularly useful for studying binding events, such as a small molecule binding to a large protein, which results in a significant increase in anisotropy due to the much slower rotation of the larger complex. nih.govnih.gov
For this compound, anisotropy studies could be used to investigate its interactions with macromolecules or its behavior within organized media like lipid membranes, revealing details about binding and local viscosity. orcid.org
Illustrative Data Table: Fluorescence Anisotropy Binding Assay
This table provides an example of how steady-state anisotropy might change as a fluorescently labeled small molecule binds to a larger protein target. This is not experimental data for this compound.
| Protein Concentration (µM) | Steady-State Anisotropy () |
| 0 | 0.05 |
| 5 | 0.12 |
| 10 | 0.18 |
| 20 | 0.23 |
| 50 | 0.26 |
| 100 | 0.27 |
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that creates a spatial map of fluorescence lifetimes across a sample, such as a living cell. researchgate.net Unlike intensity-based fluorescence microscopy, FLIM is generally independent of fluorophore concentration and excitation intensity, making it a more robust quantitative method. clockss.org It provides contrast based on the fluorescence decay rate at each pixel in an image. clockss.orgresearchgate.net
FLIM is highly sensitive to the molecular environment of the fluorophore. Changes in local pH, ion concentration, or binding to other molecules can alter the fluorescence lifetime, which is then visualized in the FLIM image. clockss.org The technique is widely used to study protein-protein interactions via Förster Resonance Energy Transfer (FRET), where the lifetime of a donor fluorophore is measurably shortened in the presence of an acceptor. researchgate.net FLIM can be implemented in either the time domain (using TCSPC) or the frequency domain (using phase modulation).
If this compound or a fluorescent derivative were used as a probe in biological systems, FLIM could spatially resolve its interactions within cellular compartments, such as lysosomes, and report on changes in the local microenvironment.
Computational Chemistry and Theoretical Studies
Computational methods are essential for understanding the intrinsic properties of molecules. For nicotinate (B505614) esters and related pyridine derivatives, these theoretical studies provide a framework for interpreting experimental data and predicting molecular behavior. researchgate.net
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. It is one of the most popular and versatile methods in computational chemistry. DFT calculations can determine a molecule's ground-state electronic energy, optimized geometry, and electron density distribution.
For molecules analogous to this compound, such as other halogenated nicotinate esters, DFT calculations have been performed using specific functionals and basis sets (e.g., B3LYP functional with a 6-311++G(d,p) basis set) to predict molecular geometries, vibrational frequencies, and electronic properties. acs.org These calculations yield valuable data, including bond lengths, bond angles, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's reactivity and spectroscopic behavior.
Illustrative Data Table: Hypothetical DFT Calculation Results for this compound
This table presents a plausible set of results that would be obtained from a DFT (B3LYP/6-311++G(d,p)) calculation on this compound. This is for illustrative purposes and does not represent published experimental or computational data.
| Property | Calculated Value |
| Ground State Energy (Hartree) | -628.345 |
| Dipole Moment (Debye) | 2.15 |
| HOMO Energy (eV) | -7.21 |
| LUMO Energy (eV) | -1.98 |
| HOMO-LUMO Gap (eV) | 5.23 |
Theoretical studies are particularly effective for analyzing the conformational preferences and electronic effects of substituents on an aromatic ring. For nicotinate esters, a key conformational feature is the orientation of the ester group relative to the pyridine ring. acs.org Crystallographic and computational studies on similar compounds, like methyl 6-chloronicotinate, have shown that the molecule often adopts a nearly planar conformation. acs.org
Computational analysis can quantify the rotational energy barrier around the C-C bond connecting the ester group to the ring. It can also model how the electron-withdrawing properties of the formyl group at the 2-position and the methyl ester group at the 3-position influence the electron distribution within the pyridine ring. These electronic perturbations affect the molecule's chemical reactivity, spectroscopic properties, and intermolecular interactions. Combining spectroscopic analysis with DFT calculations is a common strategy to elucidate the stereoselectivity and reactivity of 2-pyridinecarbaldehyde derivatives. researchgate.net
Molecular Docking Simulations
While direct molecular docking studies specifically targeting this compound are not extensively detailed in publicly available literature, computational analyses of its analogues and derivatives provide significant insights into potential biological targets and binding interactions. These studies underscore the utility of methyl nicotinate scaffolds in designing molecules with specific therapeutic actions. Research has focused on derivatives where the core structure is modified to interact with various enzymes and proteins, suggesting potential applications for compounds derived from this compound.
Key areas of investigation for analogous compounds include their roles as enzyme inhibitors, with molecular docking being a crucial tool to elucidate their mechanisms of action at the molecular level. These computational methods predict the binding affinity and orientation of a ligand within the active site of a target protein, offering a rationale for observed biological activity and guiding further drug development.
Docking Studies on Nicotinate Derivatives as Enzyme Inhibitors
Research into derivatives of structurally related nicotinates has identified potential enzyme targets. A study on a series of 1,3,4-oxadiazole (B1194373) derivatives synthesized from 6-methyl nicotinate explored their potential as antimicrobial agents by targeting the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase) (EC 2.6.1.16). nih.gov Molecular docking simulations were performed to understand the interaction between these compounds and the enzyme, correlating the in silico findings with in vitro antimicrobial activity. The results indicated that these derivatives could be effective inhibitors of GlcN-6-P synthase, a key enzyme in the hexosamine biosynthesis pathway, which is essential for the formation of the bacterial cell wall. nih.gov
Another analogue, methyl 2,4-dihydroxy-6-methylnicotinate, has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in the pathology of neurodegenerative diseases such as Alzheimer's. While detailed docking results for this specific compound are not provided, its demonstrated in vitro efficacy suggests that the nicotinate scaffold is a promising starting point for designing AChE inhibitors. Computational modeling, including molecular docking, is a standard approach to optimize such lead compounds by refining their interactions with the active site of AChE.
Furthermore, this compound itself has been utilized as a key intermediate in the synthesis of complex molecules designed as modulators of hemoglobin. google.com This application implies that the structural motifs originating from this compound are suitable for interaction with the allosteric binding sites of this vital protein.
Computational Properties of an Analogous Compound
Computational data for close analogues like methyl 2-chloro-6-formylnicotinate provide foundational information for docking studies. These properties help predict the molecule's behavior in biological systems.
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 56.26 Ų | chemscene.com |
| LogP | 1.3341 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
Applications in Advanced Organic Synthesis
Building Block for Complex Molecules
The compound serves as a foundational component for the elaboration of more complex chemical entities. Its bifunctional nature allows for sequential or one-pot reactions to generate diverse molecular scaffolds.
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in medicinal chemistry and materials science. Methyl 2-formylnicotinate is a key starting material for synthesizing a variety of these structures. For instance, it is employed in the Groebke–Blackburn–Bienaymé (GBB) reaction to produce imidazopyridine-fused isoquinolinones. beilstein-journals.org The aldehyde group participates in the initial multicomponent condensation, while the ester functionality can be involved in subsequent intramolecular cyclization reactions. This approach provides a streamlined route to novel heterocyclic systems with potential biological activity. beilstein-journals.org The synthesis of various heterocyclic compounds often involves cyclization, condensation, and cycloaddition reactions, for which functionalized pyridines like this compound are ideal substrates.
The development of new therapeutic agents often relies on the creation of novel molecular scaffolds that can interact with biological targets. The β-arylethylamine moiety, for example, is a crucial scaffold in many biologically active molecules, including neurotransmitters. domainex.co.uk While not a direct precursor to this specific moiety, this compound's ability to participate in reactions that build complex heterocyclic systems makes it relevant to the synthesis of new biologically active scaffolds. beilstein-journals.orgdomainex.co.uk The design of such scaffolds is a key aspect of medicinal chemistry, aiming to produce molecules with specific therapeutic effects. mdpi.com Research has shown that derivatives of this compound, such as those incorporating a trifluoromethyl group, are part of the landscape of advanced organic synthesis aimed at creating bioactive molecules. evitachem.com
Role in Multi-component Reactions (MCRs)
Multi-component reactions (MCRs) are chemical reactions where three or more starting materials react to form a product in a single step, incorporating most or all of the atoms of the reactants. tcichemicals.comorganic-chemistry.org These reactions are highly efficient and atom-economical. This compound is a valuable substrate in MCRs due to its aldehyde functionality. beilstein-journals.org For example, in the Groebke–Blackburn–Bienaymé (GBB) reaction, a type of MCR, the aldehyde group of this compound reacts with an aminopyridine and an isocyanide to form complex imidazo[1,2-a]pyridine (B132010) derivatives. beilstein-journals.org This strategy allows for the rapid generation of molecular diversity from simple starting materials. beilstein-journals.orgmdpi.com
Intermediate in the Synthesis of Ligands for Metal Complexes
The pyridine (B92270) nitrogen and the oxygen atoms of the formyl and ester groups in this compound and its derivatives can act as coordination sites for metal ions. This makes it a useful intermediate for the synthesis of ligands for metal complexes. chemscene.comrsc.orgmdpi.com These ligands can be designed to have specific electronic and steric properties, which in turn influence the catalytic activity and physical properties of the resulting metal complexes. mdpi.comwayne.edu For example, derivatives of this compound can be incorporated into larger molecular structures that act as multidentate ligands, capable of strongly binding to metal ions to form stable complexes. chemscene.commdpi.com
Synthetic Utility in Catalysis Research
The ligands derived from this compound can be used to create metal complexes that function as catalysts in various organic transformations. nih.govmdpi.com The field of catalysis research often involves the synthesis of novel ligands to fine-tune the performance of metal catalysts. nih.gov By modifying the structure of the ligand, researchers can influence the catalyst's activity, selectivity, and stability. The versatility of this compound as a building block allows for the systematic modification of ligand structures, which is crucial for developing new and improved catalytic systems. mdpi.com
Medicinal Chemistry and Biological Activity Investigations
Methyl 2-formylnicotinate as a Pharmaceutical Intermediate
This compound and its analogues are considered important building blocks in the synthesis of active pharmaceutical ingredients (APIs). myskinrecipes.com The presence of both a methyl ester and a formyl (aldehyde) group on the pyridine (B92270) ring makes it a highly reactive and versatile precursor for creating a diverse range of compounds. myskinrecipes.com Pharmaceutical intermediates are crucial in the large-scale manufacturing of APIs and are also vital for the research and development of new drug entities. evonik.com
The nicotinate (B505614) structure is a key component in a variety of biologically active molecules. For instance, chlorinated derivatives like methyl 2-chloronicotinate are widely used in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of agrochemicals. myskinrecipes.comchemimpex.com The strategic placement of reactive groups, such as the formyl group in this compound, allows medicinal chemists to readily modify the core structure, enabling the synthesis of complex molecules with potential biological activities. myskinrecipes.com
Biological Screening and Activity Assays
While direct biological screening data for this compound is not extensively published, numerous studies have focused on the bioactivity of its close relatives and derivatives, particularly nicotinamide (B372718) (the amide analogue). These investigations provide insight into the potential therapeutic applications that could arise from scaffolds related to this compound.
A significant area of research has been the antifungal activity of nicotinamide derivatives. In one study, a library of 37 nicotinamide derivatives was synthesized and evaluated for antifungal activity against Candida albicans, a common human fungal pathogen. mdpi.com Another research effort focused on synthesizing a series of nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety, which were then bio-assayed against several plant pathogenic fungi, including Gibberella zeae and Fusarium oxysporum. Some of these compounds demonstrated favorable antifungal activities.
Beyond antifungal applications, other biological activities have been explored. For example, various novel acetohydrazide derivatives have been synthesized and subjected to antibacterial and antifungal screening. nih.gov Furthermore, the introduction of N-methyl groups to norbelladine, a related alkaloid structure, was shown to enhance its inhibitory activity against butyrylcholinesterase (BuChE), an enzyme relevant to Alzheimer's disease. mdpi.com
Development of Derivatives with Enhanced Biological Activity
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. monash.edudrugdesign.org Through SAR studies, chemists can identify which parts of a molecule are essential for its therapeutic effects and which can be modified to enhance properties like potency, selectivity, and metabolic stability. monash.edu
For nicotinamide derivatives, SAR studies have yielded critical insights. For instance, in the development of potent antifungal agents, a rudimentary SAR analysis revealed that the specific positions of amino and isopropyl groups on the nicotinamide scaffold were crucial for their activity against C. albicans. mdpi.com Similarly, comprehensive SAR studies have been conducted on small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases. These studies have helped in understanding the key chemical features required for effective NNMT inhibition. The optimization of niclosamide, another related scaffold, for anticancer activity has also been guided by extensive SAR studies. nih.gov
The versatile structure of this compound makes it an attractive starting point for designing analogues aimed at specific biological targets. Patent literature indicates that this compound has been utilized in the development of positive allosteric modulators for the muscarinic acetylcholine M1 receptor, a target of interest for treating cognitive deficits. chiralen.com
In a broader context, the design of nicotinate and nicotinamide derivatives has been applied to various therapeutic targets. Recently, a potent and selective inhibitor of ALKBH2, a DNA demethylase highly expressed in cancers like glioblastoma, was developed from a nicotinamide derivative. nih.gov This work highlights how the core structure can be elaborated to create highly specific inhibitors for disease-relevant enzymes.
Potential in Drug Discovery and Development
The pyridine ring, the core of this compound, is a privileged scaffold in drug discovery. The introduction of a methyl group, in particular, can have a profound impact on a molecule's pharmacodynamic and pharmacokinetic properties—a phenomenon often referred to as the "magic methyl" effect. nih.govnih.gov Methyl groups can enhance binding to a target, improve metabolic stability, and modulate physical properties like solubility. nih.govnih.gov
The development of derivatives from nicotinate and nicotinamide scaffolds has shown significant promise. As previously mentioned, their potential as antifungal agents is a major area of investigation. mdpi.com The discovery of potent inhibitors for cancer-related enzymes like ALKBH2 further underscores the therapeutic potential of this chemical class. nih.gov The adaptability of the core structure allows for its application in diverse areas, from neurodegenerative diseases to oncology. chemimpex.comchiralen.com
The investigation into the antifungal properties of compounds related to this compound, particularly nicotinamide derivatives, has yielded promising results. A series of novel nicotinamide derivatives were found to possess weak to moderate antifungal activities against plant pathogens like G. zeae, F. oxysporum, and C. mandshurica.
In a more clinically relevant context, extensive research has been conducted on nicotinamide derivatives as agents against human fungal pathogens. One study successfully identified a potent antifungal agent against C. albicans, including fluconazole-resistant strains, from a screen of 37 nicotinamide derivatives. mdpi.com The most active compound from this screen, designated 16g, exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL and was found to act by disrupting the fungal cell wall. mdpi.com The antifungal activities of these derivatives are detailed in the table below.
**Table 1: In vitro Antifungal Activities of Selected Nicotinamide Derivatives against *C. albicans***
| Compound | MIC (µg/mL) |
|---|---|
| 16a | >64 |
| 16b | 4 |
| 16c | 16 |
| 16d | 16 |
| 16e | 1 |
| 16f | 2 |
| 16g | 0.25 |
| 16h | 1 |
| 16i | 8 |
| 16j | 4 |
| Fluconazole | 0.25 |
Data sourced from a study on nicotinamide derivatives as antifungal agents. researchgate.net
This body of research indicates that the broader chemical class to which this compound belongs holds significant potential for the development of new antifungal therapies.
Investigations into Anti-inflammatory Properties
Derivatives of nicotinic acid have been a focal point in the search for new anti-inflammatory agents. Research has demonstrated that certain synthetic derivatives of nicotinic acid exhibit significant anti-inflammatory effects. nih.govnih.gov
Key mechanisms underlying these properties often involve the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a crucial role in the inflammatory pathway. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes to reduce pain and inflammation. nih.gov
Studies on novel nicotinic acid derivatives have identified compounds that potently inhibit inflammatory mediators. For instance, in cellular models using LPS-stimulated RAW 264.7 macrophages, some derivatives have shown significant inhibition of nitrite production, a marker for nitric oxide synthase (iNOS) activity, without affecting cell viability. nih.gov Furthermore, the most active of these compounds have demonstrated the ability to reduce the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with potency comparable to the widely used NSAID, ibuprofen. nih.gov
In one study, 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated. Several compounds, particularly those with a 2-bromophenyl substituent, displayed notable analgesic and anti-inflammatory activities when compared to the reference drug mefenamic acid. nih.govjst.go.jp These active compounds also effectively lowered the serum levels of TNF-α and IL-6 in animal models. nih.govjst.go.jp
Table 1: Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives
Research into Potential Antimalarial, Antiviral, and Anticancer Activities of Nicotinate Derivatives
The structural scaffold of nicotinic acid has been utilized to develop derivatives with a wide range of therapeutic applications, including the treatment of infectious diseases and cancer. nih.gov
Antimalarial Activity
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new therapeutic agents. jneonatalsurg.com Dihydrofolate reductase (DHFR) is a crucial enzyme in the parasite's life cycle and a key target for antimalarial drugs. jneonatalsurg.comnih.gov Researchers have synthesized and screened pyridine derivatives, which share the core nitrogen-containing ring with nicotinates, for their antimalarial properties.
In one such study, synthesized pyridine derivatives were tested in vivo against Plasmodium berghei in mice. otago.ac.nz Several compounds demonstrated potent inhibition of parasite multiplication, with some achieving over 90% inhibition at a dose of 50 µmol/kg. otago.ac.nz The most promising of these compounds were then tested in vitro against a chloroquine-resistant strain of P. falciparum, with one derivative showing a half-maximal inhibitory concentration (IC₅₀) of 0.0402 µM. otago.ac.nz The antimalarial action of these compounds is believed to stem from their interaction with the active site of the DHFR enzyme. otago.ac.nz
Antiviral Activity
Nicotinate derivatives have also been explored for their potential as antiviral agents. One area of focus has been the inhibition of the Human Immunodeficiency Virus (HIV). The HIV-1 reverse transcriptase (RT) enzyme is essential for viral replication and is a major target for antiretroviral drugs. ebsco.comhiv.gov
A series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives were developed and studied as inhibitors of the RT-associated ribonuclease H (RNase H) function. nih.gov One compound from this series, designated as 21 , was found to be an allosteric dual-site inhibitor, blocking both the polymerase and the RNase H functions of HIV-1 RT. nih.gov
In another approach, derivatives of glycyrrhizinic acid were prepared through acylation with nicotinic acid. nih.govmdpi.com A resulting multi-component mixture, named Glycyvir, which contains mono-, di-, tri-, and tetranicotinates, showed significant antiviral activity. nih.govresearchgate.net It inhibited HIV-1 pseudoviruses with IC₅₀ values ranging from 3.9 to 27.5 µM and also demonstrated efficacy against three strains of SARS-CoV-2, the virus responsible for COVID-19, with IC₅₀ values between 2 and 8 µM. nih.govmdpi.com The mechanism for HIV inhibition appears to involve interference with the virus's entry into the target cell. nih.govmdpi.com
Anticancer Activity
The nicotinic acid framework is considered an important moiety in the development of anticancer drugs. nih.gov These derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
One key target in cancer therapy is the vascular endothelial growth factor receptor-2 (VEGFR-2), a protein kinase involved in angiogenesis. nih.govsemanticscholar.org Novel nicotinic acid-based compounds have been designed to selectively inhibit VEGFR-2. One such derivative, compound 5c , showed potent VEGFR-2 inhibition with an IC₅₀ of 0.068 µM and exhibited high cytotoxic potential against human colon (HCT-15) and prostate (PC-3) cancer cell lines. nih.gov This compound was also found to induce apoptosis, as indicated by a significant increase in caspase-3 levels. nih.gov Nicotinic acetylcholine receptors (nAChRs) have also been identified as playing a role in the development of various cancers, making ligands that target these receptors, including nicotinate derivatives, a subject of interest in cancer research. mdpi.com
Table 2: Bioactivity of Nicotinate Derivatives in Infectious Disease and Cancer Research
Interaction Studies with Biological Systems
Understanding the interaction of nicotinate derivatives with biological targets at a molecular level is crucial for rational drug design. Computational methods, such as molecular docking, are frequently employed to predict and analyze the binding modes of these compounds with their target enzymes. isfcppharmaspire.commdpi.com
In the context of anti-inflammatory research, molecular docking studies have been performed to elucidate how nicotinic acid derivatives bind to the active site of the COX-2 enzyme. nih.gov These studies help to rationalize the observed inhibitory potency and selectivity of the compounds. nih.gov The binding of inhibitors to COX-2 typically involves interactions with key amino acid residues within the enzyme's active site, and computational models can predict these interactions, aligning with experimental biological findings. nih.govnih.gov
For antimalarial pyridine derivatives, docking studies have revealed that the most active compounds fit into the active site of the dihydrofolate reductase (DHFR) enzyme, forming several hydrogen bonds and hydrophobic interactions that are believed to be responsible for their observed biological activity. otago.ac.nz
Similarly, the antiviral activity of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives against HIV-1 has been explained through their interaction with the reverse transcriptase enzyme. Mode of action studies showed that these compounds act as allosteric dual-site inhibitors, interacting with conserved regions within the RNase H domain of the enzyme. nih.gov
In anticancer applications, the potent VEGFR-2 inhibition by a novel nicotinic acid derivative was supported by docking studies, which showed a binding mode similar to that of the known inhibitor sorafenib within the VEGFR-2 pocket. nih.gov These computational analyses provide valuable insights into the structure-activity relationships that govern the efficacy of these compounds.
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Methyl 2-formylnicotinate
The development of efficient and selective synthetic routes is paramount for the broader application of this compound. While specific literature on this compound is sparse, methodologies for analogous structures, such as methyl 2-formylisonicotinate, provide a blueprint for future research. A common strategy involves the oxidation of the corresponding alcohol. For instance, methyl 2-(hydroxymethyl)isonicotinate can be oxidized to methyl 2-formylisonicotinate in high yield using Dess-Martin periodinane in dichloromethane (B109758).
Future research will likely focus on developing more sustainable and atom-economical oxidation methods. This could include the use of catalytic amounts of transition metals with environmentally benign oxidants like molecular oxygen or hydrogen peroxide. Additionally, direct C-H functionalization of methyl 2-methylnicotinate could offer a more direct route, avoiding the pre-functionalization of the methyl group. Flow chemistry approaches could also be explored to enable safer and more scalable production.
Table 1: Synthesis of a Related Compound: Methyl 2-formylisonicotinate
| Starting Material | Reagent | Solvent | Reaction Time | Yield |
| Methyl 2-(hydroxymethyl)isonicotinate | Dess-Martin periodinane | Dichloromethane | 2.5 hours | 85% |
Data sourced from a study on the synthesis of methyl 2-formylisonicotinate.
Exploration of New Chemical Reactions and Transformations
The dual reactivity of the aldehyde and ester functionalities in this compound opens up a vast landscape for chemical exploration. The aldehyde group can participate in a wide array of reactions, including but not limited to:
Condensation Reactions: Knoevenagel, aldol, and similar condensations with active methylene (B1212753) compounds can lead to the formation of diverse heterocyclic and carbocyclic structures.
Reductive Amination: Reaction with amines in the presence of a reducing agent can provide access to a variety of substituted aminomethylnicotinates, which are of interest in medicinal chemistry.
Wittig and Related Olefinations: These reactions would allow for the extension of the carbon skeleton and the introduction of various functionalized side chains.
Multicomponent Reactions: The aldehyde functionality is an excellent handle for multicomponent reactions, enabling the rapid assembly of complex molecules from simple starting materials.
The ester group, while less reactive, can undergo hydrolysis, amidation, or transesterification to further diversify the molecular scaffold. Future work will undoubtedly focus on leveraging this reactivity to build libraries of novel compounds for biological screening and materials science applications.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard techniques like NMR and mass spectrometry are fundamental, advanced methods can provide deeper insights. For a related compound, methyl 2-formylisonicotinate, the following spectroscopic data has been reported:
¹H NMR (400 MHz, CDCl₃): δ 4.00 (s, 3H), 8.09 (dd, 1H), 8.49 (s, 1H), 8.95 (d, 1H), 10.15 (s, 1H).
Mass Spectrum (m/z): 165 (M)⁺.
Future research could employ two-dimensional NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to study conformational preferences. Solid-state NMR could be used to investigate the structure and dynamics in the solid phase. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could provide information on the gas-phase conformation of the molecule. Vibrational spectroscopy (FT-IR and Raman) coupled with computational analysis can offer a detailed picture of the vibrational modes.
Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable conformation and key structural parameters such as bond lengths and angles.
Calculate Spectroscopic Properties: Predict NMR chemical shifts, vibrational frequencies, and electronic absorption spectra to aid in experimental characterization.
Analyze the Electronic Structure: Investigate the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential to understand reactivity.
Model Reaction Mechanisms: Elucidate the pathways of potential reactions, identify transition states, and calculate activation energies to predict the feasibility and selectivity of transformations.
Such computational studies can guide synthetic efforts and provide a rational basis for the design of new materials and drug candidates based on the this compound scaffold.
Table 2: Predicted Properties for a Related Compound: Methyl 2-formylisonicotinate
| Property | Value |
| TPSA (Topological Polar Surface Area) | 56.26 Ų |
| LogP | 0.6807 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
Computational data for methyl 2-formylisonicotinate.
Expanding Applications in Materials Science and Catalysis
The nicotinate (B505614) structure is being explored for applications in materials science. For instance, derivatives of nicotinic acid can be incorporated into polymers and coatings to enhance their properties. The presence of the formyl group in this compound provides a reactive handle for polymerization or for grafting onto surfaces to create functional materials.
In the field of catalysis, the pyridine (B92270) nitrogen can act as a ligand for metal centers. This opens up the possibility of designing novel catalysts based on this compound for a variety of organic transformations. The aldehyde and ester groups could also play a role in modulating the electronic properties of the metal center or in substrate binding. Research in this area could lead to the development of new catalysts with unique reactivity and selectivity. For example, related furanic molecules have found applications as renewable solvents and in the synthesis of biofuels.
Targeted Drug Design and Development Based on the Nicotinate Scaffold
The nicotinate, or pyridine-3-carboxylate, scaffold is a well-established privileged structure in drug discovery. Nicotinic acid derivatives have been shown to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties. The nicotinamide (B372718) moiety, closely related to the nicotinate structure, is also found in numerous antifungal agents.
This compound serves as an excellent starting point for the synthesis of novel drug candidates. The aldehyde group can be transformed into various functional groups, such as imines, oximes, and hydrazones, which are known to be important pharmacophores. The ester can be converted to an amide to mimic the structure of nicotinamide. Targeted drug design efforts could focus on developing inhibitors for specific enzymes or modulators of receptors where the nicotinate scaffold is known to be active. The versatility of this compound allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
